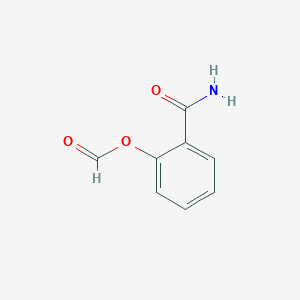
2-Carbamoylphenyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carbamoylphenyl formate is an organic compound with the molecular formula C8H7NO3 It is a derivative of phenyl formate, where the phenyl group is substituted with a carbamoyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-carbamoylphenyl formate typically involves the reaction of 2-aminobenzoic acid with formic acid or its derivatives. One common method is the esterification of 2-aminobenzoic acid with formic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Carbamoylphenyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-aminobenzoic acid and formic acid.
Reduction: It can be reduced to form 2-carbamoylphenyl methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-Aminobenzoic acid and formic acid.
Reduction: 2-Carbamoylphenyl methanol.
Substitution: Various substituted phenyl formates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Carbamoylphenyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formate esters.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-carbamoylphenyl formate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis of esters. The carbamoyl group can also participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their function and activity.
Comparación Con Compuestos Similares
Phenyl formate: Lacks the carbamoyl group, making it less reactive in certain chemical reactions.
2-Aminobenzoic acid: The precursor to 2-carbamoylphenyl formate, with different reactivity due to the absence of the formate ester group.
2-Carbamoylphenyl methanol: The reduced form of this compound, with different chemical properties.
Uniqueness: this compound is unique due to the presence of both the carbamoyl and formate ester groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
90354-57-7 |
|---|---|
Fórmula molecular |
C8H7NO3 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
(2-carbamoylphenyl) formate |
InChI |
InChI=1S/C8H7NO3/c9-8(11)6-3-1-2-4-7(6)12-5-10/h1-5H,(H2,9,11) |
Clave InChI |
DGVIISLJHPSLCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)

![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)


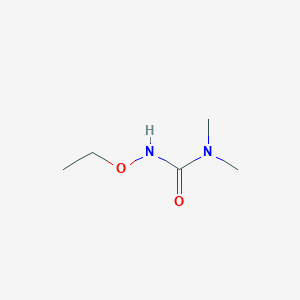
![2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14349440.png)
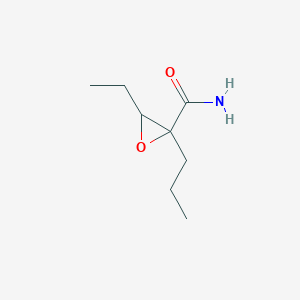
![6-Cyclohexylpyrazolo[1,5-a]pyrimidine](/img/structure/B14349446.png)

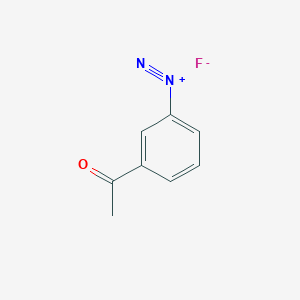
![2-Chloro-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14349452.png)
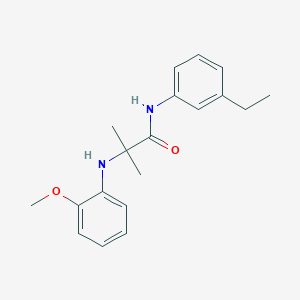
![Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate](/img/structure/B14349460.png)
